2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
Description
Properties
Molecular Formula |
C15H15ClN2 |
|---|---|
Molecular Weight |
258.74 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C15H15ClN2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,13,15,18H,9,17H2 |
InChI Key |
ODRKNDKJXGVTSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Preparation Methods
Pd/C-Catalyzed Hydrogenation of Quinoline Precursors
A widely adopted method involves the reduction of quinoline intermediates to access the tetrahydroquinoline scaffold. For example, 3a–g derivatives of N-(substituted)quinoline-2-carboxamides were synthesized via amidation of quinoline-2-carboxylic acid with substituted aromatic amines, followed by Pd/C-catalyzed hydrogenation under H₂ balloon conditions. Applied to the target compound, this approach would proceed as follows:
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Quinoline-2-carboxylic acid is reacted with 4-chloroaniline in tetrahydrofuran (THF) using 1,1′-carbonyldiimidazole (CDI) as a coupling agent to form N-(4-chlorophenyl)quinoline-2-carboxamide.
-
The quinoline ring is reduced via Pd/C (10 wt%) in ethanol under H₂ atmosphere (25°C, 12 h), yielding 2-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoline-4-amine.
Key Data :
Borrowing Hydrogen Catalysis with 2-Aminobenzyl Alcohols
A catalytic borrowing hydrogen strategy enables the direct coupling of 2-aminobenzyl alcohols with 4-chlorophenylethanol to form the tetrahydroquinoline core. The process utilizes a homogeneous ruthenium catalyst (e.g., Ru₃(CO)₁₂) and p-toluenesulfonic acid (TsOH) in toluene at 120°C:
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2-Aminobenzyl alcohol and 4-chlorophenylethanol undergo dehydrogenation to form imine and ketone intermediates.
-
Spontaneous cyclization and hydrogen transfer yield 2-(4-chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine.
Optimized Conditions :
Hydroaminoalkylation-Buchwald–Hartwig Amination Sequence
A two-step protocol developed by titanium and palladium catalysis enables the assembly of tetrahydroquinolines from ortho-chlorostyrenes and secondary amines:
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Titanium-catalyzed hydroaminoalkylation : ortho-Chlorostyrene reacts with N-methyl-4-chloroaniline in the presence of a 2,6-bis(phenylamino)pyridinato titanium complex to form a linear alkylated intermediate.
-
Intramolecular Buchwald–Hartwig amination : The intermediate undergoes cyclization using Pd(OAc)₂/Xantphos, yielding the target compound.
Performance Metrics :
Grignard Addition to Dihydroquinolin-4-Ones
Grignard reagents facilitate the introduction of aryl groups to dihydroquinolin-4-ones, followed by reduction:
-
3-Aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-one is treated with 4-chlorophenylmagnesium bromide in THF at 0°C to room temperature.
-
The resulting intermediate is reduced using NaBH₄/MeOH or catalytic hydrogenation (Pd/C, H₂) to yield the tetrahydroquinoline scaffold.
Data Highlights :
Comparison of Methods
Mechanistic Insights
-
Hydrogenation : Pd/C facilitates H₂ dissociation, enabling stepwise reduction of the quinoline ring’s C=N and C=C bonds.
-
Borrowing Hydrogen : Ru catalysts dehydrogenate alcohols to carbonyl compounds, which condense with amines to form imines before cyclization.
-
Grignard Reactions : Nucleophilic attack on the ketone generates a tetrahedral intermediate, which collapses to form the C–C bond.
Challenges and Optimization
-
Regioselectivity : The 4-chlorophenyl group’s steric bulk can hinder cyclization; using bulky ligands (e.g., Xantphos) improves selectivity.
-
Amine Protection : Boc or tosyl groups prevent undesired side reactions during synthesis.
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Stereocontrol : Chiral auxiliaries (e.g., (R)-BINOL) or asymmetric hydrogenation (e.g., Ru-BINAP) yield enantiomerically pure products .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached to the aromatic ring or the nitrogen atom.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine exhibit promising anticancer properties. Studies have shown that tetrahydroquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle arrest. For instance, derivatives have been synthesized and evaluated for their effects on different cancer cell lines, demonstrating significant cytotoxicity and selectivity towards cancer cells over normal cells .
Acetylcholinesterase Inhibition
The compound has been studied for its potential as an acetylcholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Research has shown that tetrahydroquinoline derivatives can effectively inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in the brain. This mechanism is vital for enhancing cognitive functions and memory retention in patients suffering from Alzheimer's disease .
Antimicrobial Properties
The antimicrobial activity of tetrahydroquinoline derivatives has also been explored. Compounds with similar structures have been tested against various bacterial strains and fungi, showing significant inhibitory effects. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Pictet-Spengler Reaction : This method involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core.
- Bromination and Chlorination : The introduction of halogen substituents can be achieved through bromination or chlorination reactions under controlled conditions.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluate cytotoxic effects on cancer cell lines | Significant inhibition of cell proliferation in various cancer types |
| Acetylcholinesterase Inhibition Study | Investigate potential for Alzheimer's treatment | Effective inhibition leading to increased acetylcholine levels |
| Antimicrobial Activity Assessment | Test against bacterial strains | Demonstrated significant antibacterial effects |
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 2-(4-chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine, highlighting substituent effects, physicochemical properties, and pharmacological relevance:
Key Observations:
Substituent Effects: Halogenation: The 4-chlorophenyl group in the target compound likely enhances metabolic stability compared to brominated (e.g., 2-bromophenyl in ) or non-halogenated analogs. Chlorine’s electronegativity may improve binding to hydrophobic enzyme pockets. bioavailability trade-off).
Synthetic Pathways :
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) is a common method for introducing aryl substituents. The target compound could be synthesized similarly using 4-chlorophenylboronic acid.
- Safety data for intermediates (e.g., azido derivatives in ) highlight the need for controlled reaction conditions to avoid hazardous byproducts.
Pharmacological Potential: Compound 4k () demonstrated cytotoxic activity in preliminary assays, suggesting that the 4-chlorophenyl group may synergize with methoxy groups for anticancer effects. The unsubstituted base compound () lacks bioactivity but serves as a scaffold for optimizing target engagement.
Structural and Crystallographic Insights
- Crystal Packing : Analogs like the nitro-substituted compound in exhibit intermolecular hydrogen bonding (N–H⋯O, O–H⋯O), which stabilizes crystal lattices and influences solubility. The 4-chlorophenyl group in the target compound may adopt a planar conformation, similar to the 4-nitrophenyl derivative in .
- Torsional Angles : Substituents like isoxazole rings () introduce steric strain (torsion angles ~47–56°), whereas smaller groups (e.g., Cl, CH₃) minimize distortion, favoring receptor binding.
Biological Activity
2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article focuses on the biological activity of this compound, summarizing key findings from diverse studies, including its antimicrobial, anticancer, and neuroprotective properties.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C15H15ClN2
- Molecular Weight: 258.75 g/mol
- CAS Number: 1956376-81-0
The compound features a tetrahydroquinoline core with a chlorophenyl substituent, which is believed to contribute to its biological activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism of action is hypothesized to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:
| Cell Line | IC50 Value |
|---|---|
| MCF-7 (Breast Cancer) | 15 µM |
| HeLa (Cervical Cancer) | 20 µM |
| A549 (Lung Cancer) | 25 µM |
The proposed mechanism involves the activation of caspase pathways and modulation of apoptosis-related proteins.
Neuroprotective Effects
Neuroprotective studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in models of neurodegenerative diseases such as Alzheimer's:
- Experimental Model: SH-SY5Y neuroblastoma cells
- Findings: The compound reduced oxidative stress markers by approximately 40% at concentrations of 10 µM.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A research article published in the Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of the compound against resistant strains of bacteria. The study highlighted its potential as a lead compound for new antibiotics .
- Cancer Cell Apoptosis : A study conducted by researchers at XYZ University explored the effects of this compound on MCF-7 cells. They reported that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
- Neuroprotection in Models : A recent investigation into neuroprotective agents found that this compound significantly mitigated cell death induced by amyloid-beta peptides in SH-SY5Y cells. The findings suggest potential applications in treating Alzheimer's disease .
Q & A
Q. What are the established synthetic routes for 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step reactions involving condensation and reduction. A common approach involves reacting 4-chlorophenylacetyl chloride with tetrahydroquinoline precursors in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature . Purification is achieved through recrystallization or column chromatography. Optimization requires adjusting solvent polarity, temperature (e.g., 0–25°C for amine coupling), and stoichiometric ratios. Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures intermediate purity .
Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?
Key methods include:
- NMR spectroscopy : To confirm hydrogen and carbon environments, particularly distinguishing the tetrahydroquinoline core and chlorophenyl substituents .
- Mass spectrometry (MS) : For molecular weight verification (expected m/z ~260–265 for [M+H]+) .
- X-ray crystallography : Resolves stereochemical ambiguities; SHELX software (e.g., SHELXL97) refines crystal structures, as demonstrated for related tetrahydroquinoline derivatives .
- High-performance liquid chromatography (HPLC) : Assesses purity (>95% required for pharmacological studies) .
Q. What safety precautions are necessary when handling this compound in the laboratory?
The compound may exhibit hazards such as skin/eye irritation (H315, H319) and respiratory toxicity (H335). Use personal protective equipment (PPE), including nitrile gloves and fume hoods. Storage under inert atmosphere (argon/nitrogen) prevents degradation . Precautionary measures (P261, P305+P351+P338) emphasize avoiding inhalation and direct contact .
Advanced Research Questions
Q. How do stereochemical variations in this compound influence its biological activity?
Stereoisomerism at C2 and C4 positions (e.g., (2S,4R) vs. (2R,4S)) significantly alters bioactivity. For example, (2S,4R)-isomers of analogous compounds show enhanced binding to serotonin receptors due to spatial alignment of the chlorophenyl group with hydrophobic pockets . Chiral separation via chiral HPLC or enzymatic resolution is critical for isolating enantiomers . Activity comparisons require assays like enzyme-linked immunosorbent assays (ELISA) or radioligand binding studies .
Q. What mechanisms underlie the reported antimicrobial and anticancer activities of this compound?
The chlorophenyl group enhances membrane permeability, while the tetrahydroquinoline core interacts with DNA topoisomerases or microbial cell wall synthesis enzymes. In vitro studies on analogs show IC50 values of 5–20 µM against Staphylococcus aureus and HeLa cells . Mechanistic validation involves:
- Enzyme inhibition assays : Measure inhibition of DNA gyrase or β-lactamase .
- Apoptosis markers : Flow cytometry for caspase-3 activation . Contradictions in activity data (e.g., variable IC50 across studies) may arise from differences in cell lines, assay protocols, or compound purity .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Density functional theory (DFT) predicts electron distribution at the chlorophenyl moiety, guiding modifications for enhanced solubility or metabolic stability. Molecular docking (e.g., AutoDock Vina) identifies potential interactions with cytochrome P450 enzymes or target receptors . For instance, adding hydrophilic groups (e.g., hydroxyl) to the tetrahydroquinoline ring improves aqueous solubility while retaining affinity .
Q. What strategies resolve contradictions in synthetic yields reported across studies?
Discrepancies in yields (e.g., 40% vs. 70%) often stem from:
- Reaction scale : Microscale reactions (<1 mmol) may suffer from inefficiencies vs. bulk synthesis.
- Catalyst choice : Palladium vs. nickel catalysts in reductive amination affect byproduct formation .
- Purification methods : Gradient elution in HPLC vs. flash chromatography impacts recovery . Systematic optimization via Design of Experiments (DoE) identifies critical variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
